molecular formula C18H19N3O5S B2748925 N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide CAS No. 1251697-86-5

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide

Cat. No. B2748925
CAS RN: 1251697-86-5
M. Wt: 389.43
InChI Key: CCWRSAJPGGVKPP-UHFFFAOYSA-N
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Description

“N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide” is a complex organic compound. Based on its name, it likely contains a 2,5-dimethylfuran moiety, an oxadiazole ring, and a tosylpropanamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide” have been synthesized by reacting 3,3-dimethylbutyric acid and 2,5-dimethylfuran in the presence of a catalyst such as palladium or platinum. Another related compound, “3-(2,5-dimethylfuran-3-yl)-5-(3-fluorophenyl)-2-pyrazoline”, was synthesized by treating various fluoro/trifluoromethyl substituted chalcones, thiosemicarbazide, and potassium carbonate .

Scientific Research Applications

Synthesis and Biological Evaluation

1,3,4-Oxadiazole derivatives are synthesized through various chemical reactions, demonstrating wide-ranging biological activities. A study by Ahsan et al. (2011) investigated a series of 1,5-dimethyl-2-phenyl-4-{[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]amino}-1,2-dihydro-3H-pyrazol-3-one for their antimicrobial and antitubercular properties. The compounds followed Lipinski's Rule of Five, indicating potential as oral bioavailable drugs or leads for antimicrobial and antitubercular screening (Ahsan et al., 2011).

Another study focused on synthesizing 1,3,4-oxadiazole bearing compounds for their butyrylcholinesterase (BChE) enzyme inhibition potential. These compounds underwent various synthetic processes, revealing their structures through modern spectroscopic techniques and demonstrating inhibitory activity against BChE (Khalid et al., 2016).

Anticancer Activities

The search for anticancer agents led to the synthesis and evaluation of novel oxadiazole analogues. These compounds were screened against various cancer cell lines, identifying specific derivatives that showed maximum activity. For instance, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine demonstrated significant sensitivity on melanoma, leukemia, breast cancer, and colon cancer cell lines (Ahsan et al., 2014).

Antimicrobial and Antifungal Properties

1,3,4-Oxadiazole derivatives exhibit notable antimicrobial and antifungal properties. A variety of synthesized compounds have been evaluated for their activity against bacterial and fungal strains, revealing potent antimicrobial activities. The research emphasizes the potential of these derivatives as promising candidates for developing new antimicrobial agents (Bhat et al., 2013).

properties

IUPAC Name

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-11-4-6-14(7-5-11)27(23,24)9-8-16(22)19-18-21-20-17(26-18)15-10-12(2)25-13(15)3/h4-7,10H,8-9H2,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWRSAJPGGVKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=C(OC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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